(3,5-Difluorophenyl)thiourea
Overview
Description
(3,5-Difluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6F2N2S It is a derivative of thiourea, where the phenyl ring is substituted with fluorine atoms at the 3rd and 5th positions
Mechanism of Action
Target of Action
Thiourea and its derivatives, including (3,5-Difluorophenyl)thiourea, have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives are known to interact with their targets through various mechanisms, potentially leading to their diverse biological effects .
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study on thiourea derivatives acting as functional monomers of As (III) molecular imprinted polymers found that the optimal solvent was toluene and the bindings were more favorable at pH 7.5 in aqueous solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,5-Difluorophenyl)thiourea can be synthesized through the reaction of 3,5-difluoroaniline with thiocyanate in the presence of a base. The reaction typically involves the following steps:
- Dissolution of 3,5-difluoroaniline in an appropriate solvent such as ethanol.
- Addition of ammonium thiocyanate and a base like sodium hydroxide.
- Heating the reaction mixture to facilitate the formation of this compound.
- Isolation and purification of the product through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of 3,5-difluoroaniline with thiocyanate and a base.
- Use of industrial reactors to maintain optimal reaction conditions.
- Continuous monitoring and control of temperature and pH to ensure high yield and purity.
- Efficient purification techniques such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form imines or thioamides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the fluorine atoms.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Scientific Research Applications
(3,5-Difluorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Thiourea: The parent compound with a similar structure but without the fluorine substitutions.
(2,3-Difluorophenyl)thiourea: Another derivative with fluorine atoms at different positions on the phenyl ring.
(4-Fluorophenyl)thiourea: A derivative with a single fluorine atom on the phenyl ring.
Uniqueness: (3,5-Difluorophenyl)thiourea is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3rd and 5th positions provides distinct electronic and steric effects, differentiating it from other thiourea derivatives.
Biological Activity
(3,5-Difluorophenyl)thiourea is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Chemical Formula : CHFNS
- Molecular Weight : 192.19 g/mol
- CAS Number : 2783293
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various thiourea derivatives against common bacterial strains:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 16-32 | Antibacterial |
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | 2-32 | Antibacterial |
Ciprofloxacin | 5 | Positive Control |
The presence of fluorine atoms in the phenyl ring enhances the compound's efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has also shown potential in cancer treatment. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 1.29 | Induction of apoptosis |
PC-3 (Prostate Cancer) | 2.96 | Cell cycle arrest at S phase |
HepG2 (Liver Cancer) | <20 | Inhibition of angiogenesis |
The compound's mechanism involves targeting specific signaling pathways that regulate cell growth and apoptosis .
Anti-inflammatory Effects
In vivo studies have assessed the anti-inflammatory properties of thiourea derivatives. One notable study investigated the effects of a related thiourea derivative on pain and inflammation:
- Model : Carrageenan-induced paw edema in mice
- Results : The compound significantly reduced edema comparable to standard NSAIDs without causing ulcerogenic effects.
This suggests that compounds like this compound could be developed as safer alternatives for managing inflammation .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A recent study synthesized several thiourea derivatives and evaluated their antimicrobial activity. The results indicated that this compound had a notable minimum inhibitory concentration (MIC), demonstrating its effectiveness against resistant strains . -
Cancer Cell Line Studies :
Research involving human leukemia cell lines showed that thiourea derivatives could induce apoptosis at low concentrations, highlighting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
(3,5-difluorophenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQWFHUGMKRYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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